三丁基(甲基)鏻甲基碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

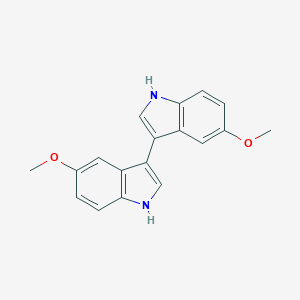

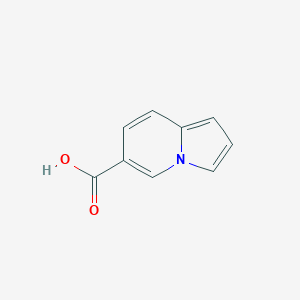

"Tributyl(methyl)phosphanium methyl carbonate" does not have a direct match in scientific literature; however, related compounds have been studied. The discussion here is focused on understanding related chemical structures and reactions, such as those involving phosphonium salts and methyl carbonates. These components are significant in various synthesis and catalytic processes due to their unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of organic carbonates, including those related to tributyl(methyl)phosphanium structures, often involves reactions avoiding toxic chemicals like phosgene. For example, methyl trioctylphosphonium methyl carbonate can be prepared from trioctyl phosphine and dimethyl carbonate, avoiding toxic substances (Selva, Noè, Perosa, & Gottardo, 2012). This method reflects a broader trend towards safer, milder synthetic routes in organic chemistry.

Molecular Structure Analysis

Although direct data on "Tributyl(methyl)phosphanium methyl carbonate" are unavailable, phosphonium salts like those mentioned in synthesis sections show varied molecular structures based on their substituents and reaction conditions. These structures significantly impact their reactivity and physical properties. The molecular architecture, such as that seen in tris(2,4-xylyl)phosphane derivatives, indicates the influence of substituents on the phosphonium core (Bényei, Gulyás, Ozawa, Kimura, Toriumi, Kégl, & Bakos, 2007).

Chemical Reactions and Properties

Phosphonium salts are involved in various chemical reactions, such as Wittig reactions and transesterifications, which are fundamental in organic synthesis. For instance, the methyl trioctylphosphonium methyl carbonate acts as a catalyst in the transesterification reactions to produce non-symmetric dialkyl carbonates (Selva et al., 2012). These reactions are crucial for modifying chemical structures and achieving desired chemical properties.

Physical Properties Analysis

The physical properties of phosphonium salts and related compounds, such as solubility, melting point, and thermal stability, are determined by their molecular structure. While specific data on "Tributyl(methyl)phosphanium methyl carbonate" are not available, related compounds exhibit characteristics that make them suitable for various applications, including catalysis and organic synthesis.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and compatibility with other chemical reagents, are crucial for the application of phosphonium salts in synthesis and catalysis. The reactivity of these compounds with different nucleophiles and their role as catalysts in organic transformations are significant areas of study. For example, the reactions of phosphonium salts with bases or nucleophiles can lead to a variety of products, indicating their versatile chemical behavior (Zhou, Wróblewski, & Verkade, 1998).

科学研究应用

催化转化和绿色化学

鏻离子液体已被确认为糖和羟基苯转化为有价值的化学产品的有效催化剂和溶剂。例如,一项研究发现,类似的鏻离子液体在将果糖转化为生物燃料和生物材料的前体羟甲基糠醛 (HMF) 时具有很高的活性和选择性,在中等条件下无需添加催化剂 (Liu & Holladay, 2013)。另一项研究证明了鏻离子液体在用碳酸二甲酯对羟基苯进行 O-甲基化中作为催化剂的用途,表明它们在环境友好的催化过程中具有潜力 (Kabra 等人,2016)。

电解质和能量存储

鏻离子液体在能量存储应用中也显示出前景。一项研究调查了碳酸甲苯甲酯和碳酸二苯酯作为锂离子电池中电解质添加剂的有效性,发现某些鏻化合物可以提高高压电池的性能 (Qiu 等人,2016)。

生物相容性化合物的合成

在生物相容性化合物的合成中,鏻离子液体已被用作催化剂,用于生产无毒且环保的传统增塑剂和溶剂替代品。例如,使用酸官能化离子液体合成了安全的增塑剂柠檬酸三丁酯,展示了鏻离子液体的绿色化学潜力 (Junming 等人,2010)。

工业制备和应用

重点介绍了鏻离子液体的工业制备和广泛的应用潜力,强调了它们的合成、物理特性以及与咪唑鎓体系的比较。这项研究表明了大规模生产和工业应用鏻离子液体的可行性,包括那些与三丁基(甲基)鏻甲基碳酸酯结构相似的物质 (Bradaric 等人,2003)。

未来方向

Phosphonium-based ionic liquids have been intensively developed as new electrolytic mediators for various electrochemical devices . There is also a growing interest in their use in separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials . These could be potential future directions for Tributyl(methyl)phosphanium methyl carbonate.

属性

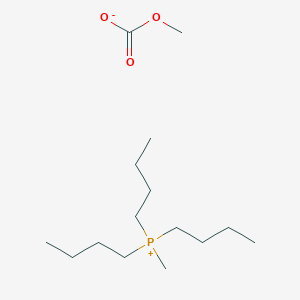

IUPAC Name |

methyl carbonate;tributyl(methyl)phosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P.C2H4O3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-2(3)4/h5-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYYIQABNHXUNJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

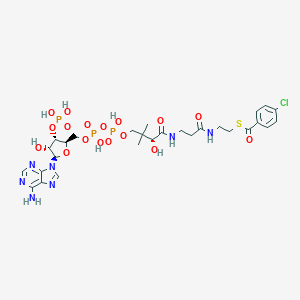

CCCC[P+](C)(CCCC)CCCC.COC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584833 |

Source

|

| Record name | Tributyl(methyl)phosphanium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributyl(methyl)phosphanium methyl carbonate | |

CAS RN |

120256-45-3 |

Source

|

| Record name | Tributyl(methyl)phosphanium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylphosphonium methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

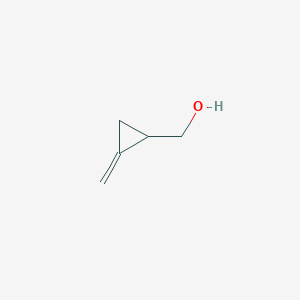

![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)